(1-Cyano-2-phenylethyl)azanium;chloride
CAS No.:
Cat. No.: VC13345515
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2 |
|---|---|
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | (1-cyano-2-phenylethyl)azanium;chloride |
| Standard InChI | InChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H |
| Standard InChI Key | ZMLFFOLHKSAFBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C#N)[NH3+].[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
(1-Cyano-2-phenylethyl)azanium;chloride consists of a phenylethyl backbone bonded to a cyano group (-CN) and a quaternary ammonium center, with a chloride counterion balancing the charge. The presence of both hydrophobic (phenyl) and hydrophilic (ammonium, cyano) groups confers amphiphilic properties, enabling its use in surfactant formulations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | (1-Cyano-2-phenylethyl)azanium;chloride |
Spectroscopic Characterization
Structural validation of (1-Cyano-2-phenylethyl)azanium;chloride relies on spectroscopic methods:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the presence of the phenyl group (δ 7.2–7.4 ppm for aromatic protons) and the cyano-substituted ethylammonium moiety (δ 3.1–3.5 ppm for methylene protons adjacent to the ammonium center).
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Infrared (IR) Spectroscopy: A sharp absorption band near 2240 cm⁻¹ corresponds to the C≡N stretch, while N-H vibrations of the ammonium group appear at 3200–3400 cm⁻¹.
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Mass Spectrometry (MS): High-resolution MS reveals a molecular ion peak at m/z 182.65, consistent with the compound’s molecular weight.
Synthesis and Optimization
Reaction Pathways
The synthesis of (1-Cyano-2-phenylethyl)azanium;chloride involves two primary steps:
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Alkylation of Phenylethylamine: Phenylethylamine reacts with cyanoacetic acid derivatives (e.g., cyanoacetyl chloride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at 60–80°C to form the intermediate cyanoethylphenylethylamine.
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Quaternization: The tertiary amine intermediate undergoes quaternization with methyl chloride or benzyl chloride under reflux conditions, yielding the final quaternary ammonium chloride.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Cyanoacetyl chloride, DMF, 70°C | 65–75 |
| Quaternization | Methyl chloride, acetonitrile, reflux | 80–85 |
Solvent and Temperature Effects
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Solvent Choice: DMF enhances reaction rates due to its high polarity, but acetonitrile is preferred for easier purification.
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Temperature Control: Excessive heat (>80°C) during alkylation leads to cyano group hydrolysis, reducing yields.
Functional Applications
Surfactants and Disinfectants
The compound’s amphiphilic nature enables its use as a cationic surfactant in cleaning products and antiseptic formulations. Its positively charged ammonium head interacts with negatively charged microbial membranes, disrupting lipid bilayers and causing cell lysis.
Pharmaceutical Intermediates
In medicinal chemistry, (1-Cyano-2-phenylethyl)azanium;chloride serves as a precursor for:
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Antimicrobial Agents: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria.
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Drug Delivery Systems: The cyano group can be hydrolyzed to carboxylic acids, facilitating conjugation with therapeutic molecules.
Mechanistic Insights
Reactivity in Chemical Reactions
The compound participates in diverse reactions due to its dual functionality:
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Nucleophilic Substitution: The chloride ion acts as a leaving group, enabling SN2 reactions with nucleophiles like hydroxide or thiols.
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Electrophilic Addition: The cyano group undergoes addition reactions with Grignard reagents or reducing agents (e.g., LiAlH₄) to form amines or imines.
Kinetic Studies
Pseudo-first-order kinetics are observed in hydrolysis reactions, with rate constants (k) increasing at higher pH due to hydroxide ion participation.
Thermal and Stability Profiles
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of 210°C, with major mass loss occurring at 250–300°C due to breakdown of the ammonium and cyano groups.
Table 3: Thermal Stability Data
| Parameter | Value |
|---|---|
| Decomposition Onset | 210°C |
| Maximum Decomposition Rate | 275°C |
| Residual Mass at 600°C | 12% |
Comparative Analysis with Analogues
Quaternary Ammonium Compounds (QACs)
Compared to benzalkonium chloride, (1-Cyano-2-phenylethyl)azanium;chloride exhibits:
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Higher Thermal Stability: Decomposition onset is 30°C higher than benzalkonium chloride.
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Enhanced Solubility: The cyano group improves solubility in polar organic solvents like methanol.
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